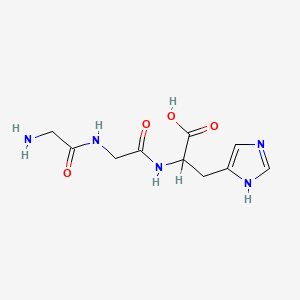

Glycylglycyl-L-histidine

Overview

Description

Glycylglycyl-L-histidine is a tripeptide composed of two glycine molecules and one histidine molecule . It has been studied in the context of complex formation with copper (II) ions .

Molecular Structure Analysis

The molecular formula of this compound is C10H15N5O4 . The structure of L-histidine, a component of this tripeptide, has been studied extensively. It has an insulating band gap of approximately 4.38 eV .Chemical Reactions Analysis

This compound has been studied in the context of its complex formation with copper (II) and zinc (II) ions . The types of complexes and their equilibrium values are similar to those formed by Gly-His .Scientific Research Applications

Regenerative and Protective Actions

The tripeptide GHK (Glycyl-L-histidyl-L-lysine), closely related to Glycylglycyl-L-histidine, exhibits multiple biological actions, including stimulation of blood vessel and nerve outgrowth, collagen synthesis, and anti-inflammatory actions. It also shows potential in tissue repair, anti-cancer activities, DNA repair, and activation of cell cleansing via the proteasome system (Pickart & Margolina, 2018).

Metal Ion Chelation and Complex Formation

Studies on metal-peptide complexes, including those with Glycyl-L-histidine, have demonstrated the ability of these peptides to chelate metal ions such as copper(II), nickel(II), and zinc(II). These interactions are crucial for understanding the biochemical and therapeutic roles of these peptides in processes like oxygen transport and enzyme activities (Farkas, Sóvágó, & Gergely, 1983).

Molecular Mimicry and Drug Design

This compound-N-methyl amide has been synthesized to mimic the copper-transport site of human albumin, showcasing the potential of these peptides in drug design and the delivery of metal ions for therapeutic purposes (Camerman, Camerman, & Sarkar, 1976).

Antioxidant and Protective Effects

Histidine-rich glycoproteins and peptides, including those related to GGH, have shown to modulate immune responses, vascular and coagulation systems, and protect against oxidative stress and inflammation. These properties indicate their potential in treating chronic diseases and in anti-aging therapies (Jones, Hulett, & Parish, 2005).

Wound Healing and Tissue Regeneration

The tripeptide-copper complex GHK-Cu, closely related to this compound, has been found to stimulate connective tissue accumulation and collagen synthesis in wound healing. This highlights its role in promoting tissue repair and regeneration, making it a candidate for therapeutic applications in wound care (Maquart et al., 1993).

Mechanism of Action

Target of Action

It is known that histidine-rich peptides, such as gly-gly-his, can interact with various cellular components, including pathogenic microorganisms, cell membranes, and essential or toxic metals .

Mode of Action

It is speculated that the compound may have immunomodulatory and antioxidant activity . The compound is also known to mediate highly specific oxidative cross-linking of proteins, potentially through a nickel-peptide complex .

Biochemical Pathways

It is known that histidine-rich peptides can influence several physiological processes, including defense, immunity, stress, growth, homeostasis, and reproduction .

Pharmacokinetics

Peptide synthesis, in general, involves overcoming statistical obstacles and ensuring selective acylation of a free amine .

Result of Action

It is speculated that the compound may have some beneficial effects in regulating skeletal muscle metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gly-gly-his. For instance, the pH and ionic strength of the solution can affect the reaction of the compound with other substances .

properties

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAWDNVHMUKWJR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

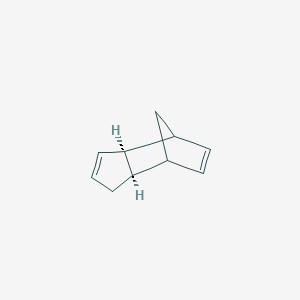

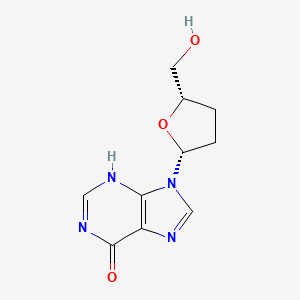

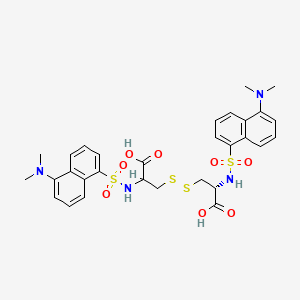

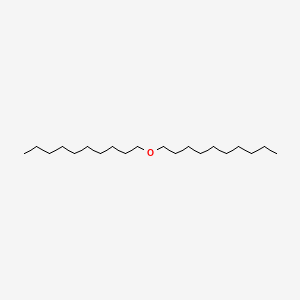

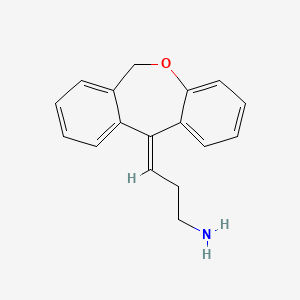

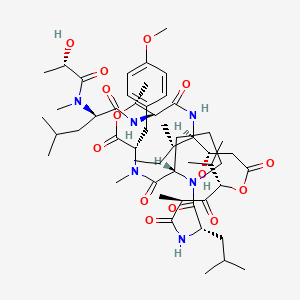

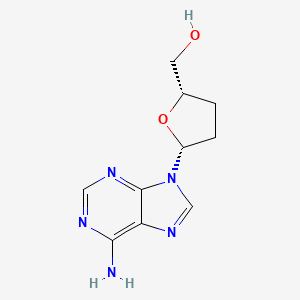

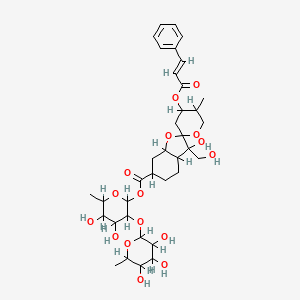

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.